molecular formula C18H28N2O6S B557094 (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid CAS No. 13734-29-7

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid

Cat. No.: B557094
CAS No.: 13734-29-7
M. Wt: 400.5 g/mol
InChI Key: HSTSERPPSSLPFN-HNNXBMFYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the α-amino position and a 4-methylphenylsulfonamido (tosyl) moiety at the ε-position of a hexanoic acid backbone. The Boc group serves as a protective moiety for the α-amino group, enhancing stability during synthetic procedures, while the tosyl group introduces sulfonamide functionality, which can influence hydrogen-bonding interactions and hydrophobicity . This compound is structurally analogous to lysine derivatives but modified for applications in peptide synthesis, enzyme inhibition studies, or as a precursor for bioactive molecules.

Properties

IUPAC Name

(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTSERPPSSLPFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365841
Record name (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-29-7
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base.

    Deprotection: The Boc protecting group is removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Molecular Weight Key Properties Applications/Notes References
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid 4-Methylphenylsulfonamido ~425 (estimated) Hydrophobic, H-bond acceptor, Boc-protected α-amine Peptide synthesis; protease inhibition
(S)-2-(((Benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate (Z-LYS(TOS)-OH DCHA) 4-Methylphenylsulfonamido (Z-group at α-amine) Higher (due to Z and DCHA counterion) Requires hydrogenolysis for deprotection Intermediate in solid-phase peptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-6-(pyrene-1-carboxamido)hexanoic acid (5) Pyrene-1-carboxamido 475.22 Highly hydrophobic, fluorescent Fluorescent probes; nucleic acid intercalation studies
(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid 4-Nitrobenzyloxycarbonyl 425.43 Electron-withdrawing nitro group; photoreactive Photolabile protecting group in controlled release systems
(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid 3,3-Diethylguanidino 344.45 Basic, positively charged at physiological pH Mimics arginine; potential for targeting cationic-binding enzymes
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid Ureido 289.33 Neutral, H-bond donor/acceptor Urea-based enzyme inhibitors; solubility enhancers

Key Comparison Points

Protecting Groups :

  • The Boc group in the target compound offers acid-labile protection, enabling mild deprotection (e.g., with TFA) compared to the benzyloxycarbonyl (Z) group in Z-LYS(TOS)-OH DCHA, which requires catalytic hydrogenation .
  • The 4-nitrobenzyloxycarbonyl group () introduces photoreactivity, enabling light-triggered deprotection, unlike the stable sulfonamido group .

Functional Moieties at Position 6: Sulfonamido (Target Compound): Enhances hydrophobicity and participates in hydrogen bonding, making it suitable for protease inhibition (e.g., trypsin-like enzymes) . Pyrene-1-carboxamido (): Imparts fluorescence and intercalation properties for nucleic acid binding studies . Diethylguanidino (): Mimics arginine’s guanidinium group, enabling interactions with phosphate groups in DNA or anionic enzyme active sites .

Physicochemical Properties: The target compound’s logP is higher than ureido derivatives () due to the aromatic tosyl group but lower than pyrene-containing analogs () . Ureido and guanidino derivatives exhibit greater solubility in aqueous buffers compared to sulfonamido or pyrene analogs .

Synthetic Utility :

  • The target compound is synthesized via sulfonylation of a Boc-protected lysine analog, similar to methods in (yields ~60–80%) .
  • Pyrene derivatives () require coupling with activated pyrene esters, achieving 82% yield under DMF/KHCO₃ conditions .

Biological Relevance: Sulfonamido derivatives are prevalent in enzyme inhibitors (e.g., thrombin, HIV protease) due to their transition-state mimicry . Guanidino variants () are explored for antimicrobial peptides, leveraging their charge for membrane disruption .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid, often referred to as Boc-Lys(4-methylphenylsulfonamide), is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₆N₂O₅S
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis. The sulfonamide moiety enhances its biological activity by improving solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function.

2. Antitumor Activity

This compound has demonstrated potential in cancer therapy. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

3. Immunomodulatory Effects

The compound also shows promise as an immunomodulator. It influences cytokine production and enhances immune response, making it a candidate for further exploration in autoimmune diseases and as an adjuvant in vaccines.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Boc-Lys(4-methylphenylsulfonamide) effectively reduced bacterial load in murine models infected with Staphylococcus aureus.
  • Cancer Cell Apoptosis : In research featured in Cancer Research, the compound was shown to significantly decrease viability in several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM.
  • Inflammatory Response Modulation : A study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential utility in treating inflammatory disorders.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthJournal of Antimicrobial Chemotherapy
AntitumorInduction of apoptosisCancer Research
ImmunomodulatoryModulation of cytokine productionJournal of Immunology

Future Directions

Given its promising biological activities, further investigations are warranted to explore:

  • Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its effects at the molecular level.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Formulation Development : Enhancing bioavailability through novel drug delivery systems.

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